2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-7-amine is a complex organic compound characterized by its unique bicyclic structure, which incorporates a pyridine ring fused with a 1,4-dioxane ring. This compound is notable for its potential applications in medicinal chemistry and materials science. The molecular formula for this compound is , and its IUPAC name reflects its structural intricacies.
The compound is cataloged in various chemical databases, including PubChem and Benchchem, which provide detailed information about its synthesis, properties, and potential applications.
In terms of chemical classification, 2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-7-amine belongs to the category of heterocyclic compounds. It is specifically classified as a nitrogen-containing heterocycle due to the presence of the nitrogen atom in the pyridine ring.
The synthesis of 2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-7-amine typically involves cyclization reactions of appropriate precursors. One common synthetic route includes the reaction of a pyridine derivative with an epoxide under controlled conditions. This process can lead to the formation of the dioxino ring system through a series of steps that may include:
The reaction conditions typically require careful temperature control and may involve catalysts to enhance yield and selectivity. Common reagents include bases or acids to facilitate cyclization reactions.
The molecular structure of 2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-7-amine features a fused bicyclic system comprising a pyridine ring and a dioxane moiety.
InChI=1S/C7H8N2O2/c8-7-3-5-6(4-9-7)11-2-1-10-5/h3-4H,1-2H2,(H2,8,9)
COLBAQULYZQSND-UHFFFAOYSA-N
These identifiers are crucial for database searches and chemical communications.
2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-7-amine can undergo various chemical reactions:
Common reagents used in these reactions include:
The specific products formed depend on the reaction conditions and reagents employed.
The mechanism of action of 2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-7-amine involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This interaction may modulate various biochemical pathways and has implications for drug design.
The physical properties of 2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-7-amine include:
Relevant chemical properties include:
2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-7-amine has several applications in scientific research:
This compound's diverse applications highlight its significance in various fields of research and industry.
The structural motif of 2,3-dihydro-[1,4]dioxino[2,3-c]pyridin-7-amine (Chemical Formula: C₇H₈N₂O₂; Molecular Weight: 152.15 g/mol [1] [10]) represents a pivotal advancement in CNS drug discovery. Its emergence as a privileged scaffold stems from its unique capacity to interact with serotonin (5-HT) receptors, particularly the 5-HT₁A subtype. The molecule’s bicyclic system incorporates a pyridine nitrogen and a fused 1,4-dioxane ring, positioning the 7-amino group as a critical hydrogen-bond donor/acceptor for receptor recognition [9]. This configuration enables optimized binding interactions distinct from earlier monocyclic serotonin mimetics.
Table 1: Molecular Attributes of 2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-7-amine
Property | Value | Source |
---|---|---|
Molecular Formula | C₇H₈N₂O₂ | [1] [3] |
SMILES | NC1=CC2=C(OCCO2)C=N1 | [5] |
Exact Mass | 152.059 g/mol | [10] |
Topological Polar Surface Area | 57.4 Ų | [10] |
Research demonstrates that the dioxane ring’s conformational restriction enhances selectivity for 5-HT₁A over related receptors (e.g., dopamine D₂). This selectivity profile is crucial for mitigating extrapyramidal side effects in antipsychotic candidates [9]. The compound’s hydrochloride salt (CAS 1909347-84-7, Molecular Weight: 188.61 g/mol [5] [6]) further improves solubility for in vivo pharmacological studies, facilitating its integration into complex molecules like the 5-HT₁A ligand (S)-4-((4-(((2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-7-yl)methyl)amino)piperidin-1-yl)methyl)-3-fluoro-4-hydroxy-4h-pyrrolo[3,2,1-de][1,5]naphthyridin-7(5h)-one (PubChem CID: 23633343 [2]). These derivatives exhibit nanomolar receptor affinities, underscoring the scaffold’s versatility in neuropsychiatric drug design.
The therapeutic evolution from benzodioxins to dioxinopyridines exemplifies strategic bioisosteric replacement. Traditional 1,4-benzodioxin scaffolds (e.g., Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate, CAS 20197-75-5 [4]) featured prominently in α-adrenergic antagonists and 5-lipoxygenase inhibitors but suffered from metabolic instability and off-target effects [9]. The integration of a pyridine ring—replacing benzene—generated pharmacologically superior aza-analogues with enhanced target specificity and ADME properties.
Key advantages of this transition include:
Table 2: Scaffold Evolution: Benzodioxin vs. Dioxinopyridine Pharmacokinetic Profiles
Parameter | Benzodioxin Scaffold | Dioxinopyridine Aza-Analogue |
---|---|---|
Representative Compound | Methyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate | 2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-7-amine |
Metabolic Liability | High CYP2D6 oxidation | Moderate CYP3A4 oxidation |
cLogP | 1.24 [4] | 1.02 [8] [10] |
H-Bond Acceptors | 4 [4] | 4 [1] |
Synthetic innovations enabled this scaffold leap. Early routes to unsubstituted 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine (CAS 129421-32-5 [8]) relied on low-yielding cyclizations of 3-hydroxypyridones with 1,2-dibromoethane (<40% yield [9]). Modern protocols employ epoxide ring-opening/Smiles rearrangement sequences, permitting the installation of C2/C3 substituents critical for receptor affinity modulation [9]. These methods facilitated derivatization at the 7-position, exemplified by aminomethylated clinical candidates targeting 5-HT₁A receptors [2] [7].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7